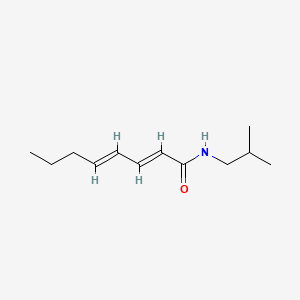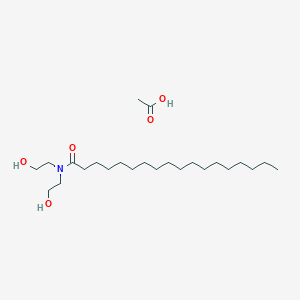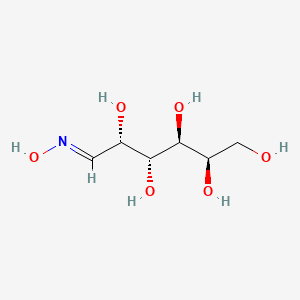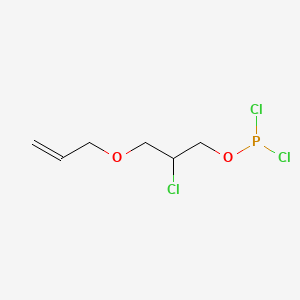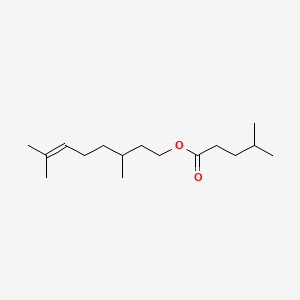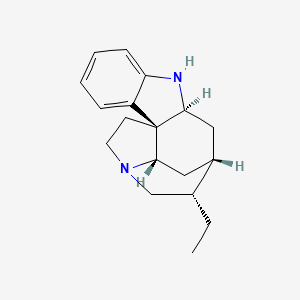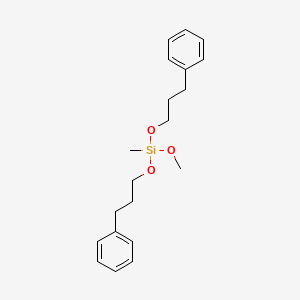
7-Decenal, (7E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Decenal, (7E)-: is an organic compound with the molecular formula C10H18O . It is an unsaturated aldehyde, characterized by a double bond between the seventh and eighth carbon atoms in the E-configuration. This compound is known for its distinctive odor and is used in various applications, including fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Decenal, (7E)- can be achieved through several methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, 7-Decenal, (7E)- can be produced through the hydroformylation of 1-octene, followed by selective hydrogenation. This method involves the addition of a formyl group to the double bond of 1-octene using a rhodium or cobalt catalyst, followed by hydrogenation to yield the aldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
7-Decenal, (7E)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, 7-decen-1-ol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in 7-Decenal, (7E)- can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: 7-Decenoic acid.
Reduction: 7-Decen-1-ol.
Substitution: 7-Halo-decenal (e.g., 7-chloro-decenal).
Applications De Recherche Scientifique
7-Decenal, (7E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone signaling in insects and other organisms.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 7-Decenal, (7E)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering a cascade of biochemical events. For example, in insects, it may bind to olfactory receptors, leading to changes in behavior or physiology.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Decenal, (Z)-: The Z-isomer of 7-Decenal, which has a different spatial arrangement of atoms around the double bond.
7-Decen-1-ol: The corresponding alcohol of 7-Decenal.
7-Decenoic acid: The carboxylic acid derivative of 7-Decenal.
Uniqueness
7-Decenal, (7E)- is unique due to its specific E-configuration, which imparts distinct chemical and physical properties compared to its Z-isomer. This configuration affects its reactivity, odor, and interaction with biological systems, making it valuable in various applications.
Propriétés
Numéro CAS |
21662-10-2 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(E)-dec-7-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,10H,2,5-9H2,1H3/b4-3+ |
Clé InChI |
UZFFFFWQKMPLAC-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CCCCCC=O |
SMILES canonique |
CCC=CCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



